![molecular formula C21H29NO3 B290691 4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate is a chemical compound that has been extensively studied by researchers due to its potential use in various scientific applications. This compound is also known as CCMA and has a molecular formula of C24H33NO3.
Wirkmechanismus
The mechanism of action of CCMA is not fully understood, but studies have shown that it works by inhibiting the activity of specific enzymes and proteins in the body. This inhibition leads to a reduction in the growth and proliferation of cancer cells and other diseased cells.
Biochemical and Physiological Effects
CCMA has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of developing chronic diseases such as cancer and heart disease. CCMA has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCMA is that it is relatively easy to synthesize and can be produced in large quantities. This makes it an ideal compound for use in lab experiments and clinical trials. However, one of the limitations of CCMA is that its mechanism of action is not fully understood, which can make it difficult to design experiments and interpret results.
Zukünftige Richtungen
There are a number of future directions for research on CCMA. One area of interest is the development of more efficient synthesis methods that can increase the yield of CCMA and reduce the amount of impurities. Another area of research is the investigation of the potential use of CCMA in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, researchers are interested in further exploring the biochemical and physiological effects of CCMA and its potential use in the prevention of chronic diseases.
Synthesemethoden
CCMA can be synthesized using a multistep process that involves the reaction of 3-methylphenyl cyclohexanecarboxylic acid with cyclohexyl isocyanate. The resulting product is then treated with acetic anhydride to form CCMA. This synthesis method has been optimized by researchers to increase the yield of CCMA and reduce the amount of impurities.
Wissenschaftliche Forschungsanwendungen
CCMA has been extensively studied for its potential use in various scientific applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that CCMA has anti-cancer properties and can inhibit the growth of cancer cells. Researchers have also investigated the use of CCMA in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C21H29NO3 |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
[4-(cyclohexanecarbonylamino)-3-methylphenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C21H29NO3/c1-15-14-18(25-21(24)17-10-6-3-7-11-17)12-13-19(15)22-20(23)16-8-4-2-5-9-16/h12-14,16-17H,2-11H2,1H3,(H,22,23) |
InChI-Schlüssel |
JQJHQHOWDRSWCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(=O)C2CCCCC2)NC(=O)C3CCCCC3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)C2CCCCC2)NC(=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



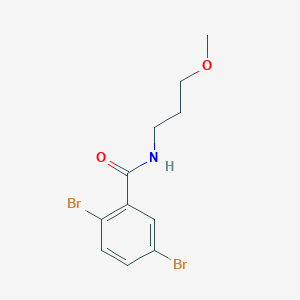
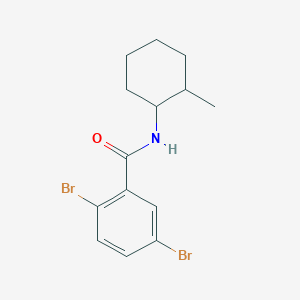

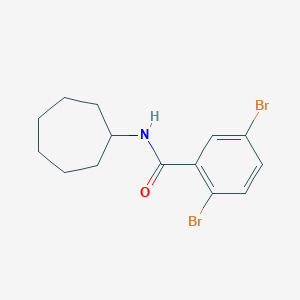

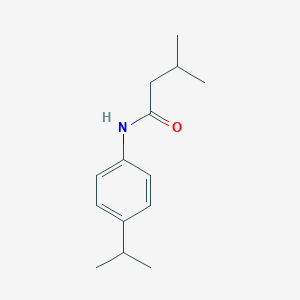




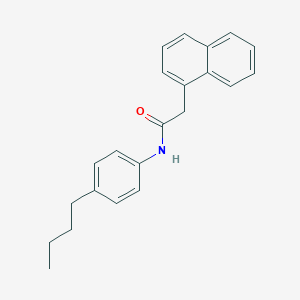
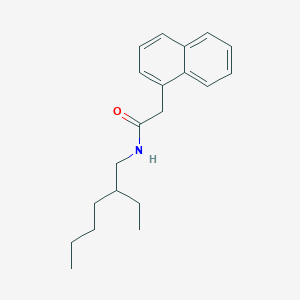
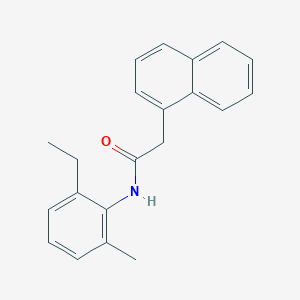
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)